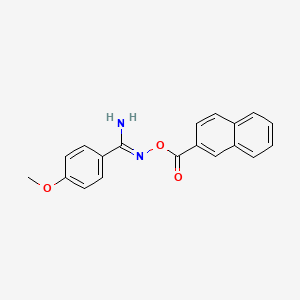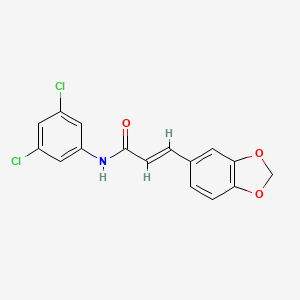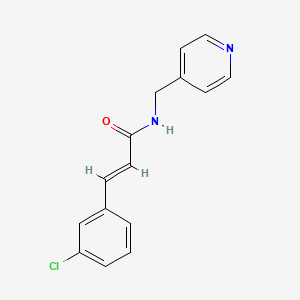![molecular formula C17H20N4O3 B5777473 N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5777473.png)
N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide, also known as CYC116, is a novel small molecule inhibitor that has been extensively studied in recent years. It is a potent inhibitor of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). CYC116 has shown significant promise in preclinical studies as a potential therapeutic agent for a variety of cancers.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide involves the inhibition of several receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR. These receptors are known to play a key role in cancer cell growth and survival, and their inhibition by N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide leads to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of angiogenesis, induction of apoptosis, and inhibition of cancer cell proliferation and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide for lab experiments is its potency as an inhibitor of several receptor tyrosine kinases. This allows for the study of the effects of receptor tyrosine kinase inhibition on cancer cell growth and survival. One limitation of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in preclinical studies.
Direcciones Futuras
There are several potential future directions for the study of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide. One possible direction is the development of combination therapies that include N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide and other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is the study of the effects of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide on other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, the development of more potent and longer-lasting versions of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide could lead to improved efficacy in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide involves a multi-step process that begins with the reaction of 4-nitrophenylhydrazine with cyclohexanone to form 4-nitrocyclohexanone. This is followed by the reaction of 4-nitrocyclohexanone with ethyl chloroacetate to form ethyl 2-(4-nitrocyclohexylidene)acetate. The final step involves the reaction of ethyl 2-(4-nitrocyclohexylidene)acetate with 1H-imidazole-5-amine to form N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide has been extensively studied in preclinical models of several types of cancer, including breast cancer, lung cancer, and glioblastoma. In these studies, N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide has been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[5-(4-nitrophenyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(19-14-4-2-1-3-5-14)11-20-12-18-10-16(20)13-6-8-15(9-7-13)21(23)24/h6-10,12,14H,1-5,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIBFNRHPZYAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC=C2C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5777394.png)
![N-allyl-N-[2-(4-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5777396.png)
![1-[(3-benzyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5777410.png)

![N-(4-methylphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5777426.png)
![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)

![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5777479.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)
![4-allyl-3-[(3-fluorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5777481.png)

![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)